
1,3-Dioxolane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-peroxol is an organic peroxide compound characterized by a five-membered ring containing two oxygen atoms and a peroxide group
Vorbereitungsmethoden
1,3-Dioxolane-2-peroxol can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxolane with hydrogen peroxide in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields the desired peroxide compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3-Dioxolane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic substrates, including alcohols, aldehydes, and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dioxolane.
Substitution: The peroxide group can be substituted by nucleophiles, resulting in the formation of various derivatives. Common reagents for these reactions include halides and amines.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the starting material.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Research into its potential as a biocidal agent is ongoing, given its strong oxidizing properties.
Medicine: There is interest in its potential use in drug synthesis and as a sterilizing agent.
Industry: It is used in the polymer industry for initiating polymerization reactions and in the production of certain types of plastics.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-2-peroxol primarily involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates that can oxidize organic substrates.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane-2-peroxol can be compared with other similar compounds, such as:
1,2-Dioxolane: Another peroxide compound with a similar structure but different reactivity and applications.
1,3-Dioxane: A related compound with a six-membered ring, used primarily as a solvent and in polymer chemistry.
γ-Valerolactone: A green solvent with similar applications in organic synthesis but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the peroxide group, which imparts strong oxidizing properties and makes it suitable for a range of applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
5771-94-8 |
|---|---|
Molekularformel |
C3H6O4 |
Molekulargewicht |
106.08 g/mol |
IUPAC-Name |
2-hydroperoxy-1,3-dioxolane |
InChI |
InChI=1S/C3H6O4/c4-7-3-5-1-2-6-3/h3-4H,1-2H2 |
InChI-Schlüssel |
DTLTZTBFYLEUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



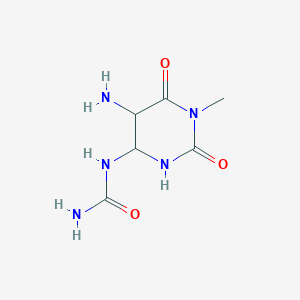
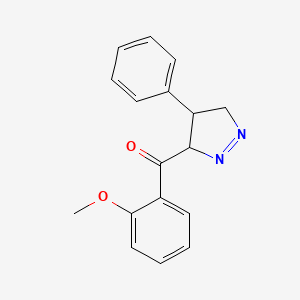
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)

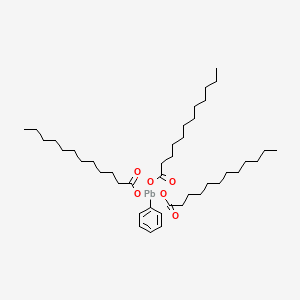
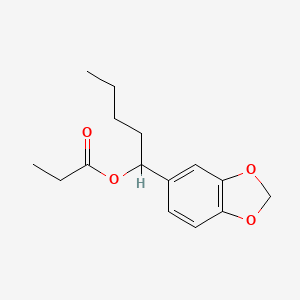
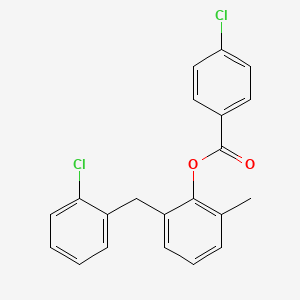
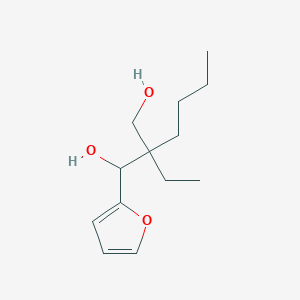
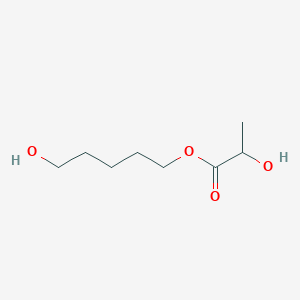
![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
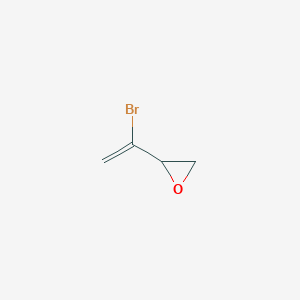
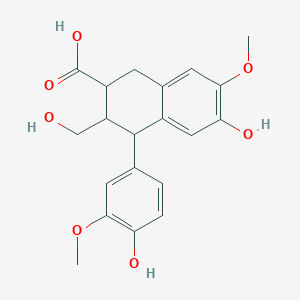
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
